molecular formula C11H18O4 B15312377 Methyl 5-propyl-1,6-dioxaspiro[2.5]octane-2-carboxylate

Methyl 5-propyl-1,6-dioxaspiro[2.5]octane-2-carboxylate

Cat. No.: B15312377
M. Wt: 214.26 g/mol
InChI Key: CHGYMSYWQDAZBO-UHFFFAOYSA-N
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Description

Methyl 5-propyl-1,6-dioxaspiro[2.5]octane-2-carboxylate is a spirocyclic ether ester characterized by a unique bicyclic structure. The molecule features a 1,6-dioxaspiro[2.5]octane core, where two oxygen atoms bridge a spiro junction connecting a cyclopropane and a tetrahydrofuran-like ring. The ester functional group at position 2 and the propyl substituent at position 5 contribute to its distinct physicochemical properties.

Properties

Molecular Formula

C11H18O4

Molecular Weight

214.26 g/mol

IUPAC Name

methyl 5-propyl-1,6-dioxaspiro[2.5]octane-2-carboxylate

InChI

InChI=1S/C11H18O4/c1-3-4-8-7-11(5-6-14-8)9(15-11)10(12)13-2/h8-9H,3-7H2,1-2H3

InChI Key

CHGYMSYWQDAZBO-UHFFFAOYSA-N

Canonical SMILES

CCCC1CC2(CCO1)C(O2)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-propyl-1,6-dioxaspiro[2.5]octane-2-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a propyl-substituted diol with a suitable esterifying agent in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These processes are designed to optimize yield and purity while minimizing production costs. The use of advanced purification techniques, such as distillation and crystallization, ensures that the final product meets stringent quality standards .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-propyl-1,6-dioxaspiro[2.5]octane-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various functionalized derivatives .

Scientific Research Applications

Methyl 5-propyl-1,6-dioxaspiro[2.5]octane-2-carboxylate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Methyl 5-propyl-1,6-dioxaspiro[2.5]octane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes and metabolic processes. The spirocyclic structure of the compound allows it to interact with biological molecules in unique ways, potentially leading to novel therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

Key structural analogs of Methyl 5-propyl-1,6-dioxaspiro[2.5]octane-2-carboxylate include:

Methyl 5-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate (CAS 1560801-86-6): Substitutes the propyl group with a methyl group at position 2.

Methyl 5-ethyl-2,5-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate : Features an ethyl group at position 5 and an additional methyl group at position 3.

Compound Name Substituent (Position 5) Additional Substituents Molecular Weight (g/mol)
This compound Propyl (C₃H₇) None ~207.25*
Methyl 5-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate Methyl (CH₃) None 186.21
Methyl 5-ethyl-2,5-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate Ethyl (C₂H₅) Methyl (position 2) Not reported

*Calculated based on the molecular weight of the methyl analog (186.21 g/mol) and the addition of a propyl group (C₃H₇, Δ = +42.08 g/mol).

Physical and Chemical Properties

  • Steric Effects : The larger propyl group may influence conformational flexibility and steric interactions in synthetic or binding applications, unlike the smaller methyl group .
  • Thermal Stability : Spirocyclic ethers generally exhibit high thermal stability due to their rigid bicyclic structures, though substituent size may slightly alter decomposition temperatures (specific data unavailable) .

Availability and Commercial Status

  • Methyl 5-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate: Temporarily out of stock but available for restock notifications .
  • Methyl 5-ethyl-2,5-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate : Listed under ethers by CymitQuimica, but availability details are unspecified .

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